molecular formula C16H16ClNO4S B2507622 methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate CAS No. 896897-85-1

methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate

Cat. No.: B2507622
CAS No.: 896897-85-1
M. Wt: 353.82
InChI Key: VMLVREABYLCHTP-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a chemical compound with the CAS Number 896897-85-1 and a molecular formula of C16H16ClNO4S . It has a molecular weight of 353.8 g/mol and is offered with a high purity level of 95% . This glycinate derivative belongs to a class of compounds that have been investigated in scientific research for their potential applications. Specifically, compounds with similar structural motifs, such as N-[(4-chlorophenyl)sulfonyl] glycine derivatives, are referenced in patent research concerning combination therapies in oncology, indicating a potential area of interest for experimental use . As a building block in medicinal chemistry, this reagent can be utilized in the synthesis and development of novel molecules for biochemical research. Researchers can employ it in exploratory studies to investigate structure-activity relationships or as a precursor in complex synthetic pathways. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Please handle all chemical compounds with appropriate care and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

methyl 2-(N-(4-chlorophenyl)sulfonyl-3-methylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-4-3-5-14(10-12)18(11-16(19)22-2)23(20,21)15-8-6-13(17)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLVREABYLCHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylaniline in the presence of a base, followed by the addition of glycine methyl ester. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

    Step 1: 4-chlorobenzenesulfonyl chloride reacts with 3-methylaniline in the presence of a base such as triethylamine.

    Step 2: The resulting intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base like sodium carbonate.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and reactivity in subsequent syntheses.

Conditions Products Application
1M NaOH, reflux, 6 hoursN-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinePrecursor for peptide coupling or salt formation
HCl (6M), room temperature Protonated carboxylic acid derivativeIntermediate in coordination chemistry

The hydrolysis mechanism follows nucleophilic acyl substitution, with hydroxide or water attacking the carbonyl carbon.

Sulfonamide Cleavage

The sulfonamide bridge (–SO<sub>2</sub>–N–) can be cleaved under strong acidic or reductive conditions, enabling modular synthesis of derivatives.

Reagents Products Notes
HBr (48%), acetic acid, Δ3-Methylaniline + 4-chlorobenzenesulfonic acidRetains aromatic chlorination for downstream use
LiAlH<sub>4</sub>, THFAmine intermediate (unstable under air)Requires inert atmosphere

This reaction is pivotal for fragmenting the molecule into pharmacologically relevant subunits.

Aromatic Electrophilic Substitution

The 4-chlorophenyl and 3-methylphenyl groups participate in halogen-directed electrophilic substitutions, such as nitration or sulfonation.

Reaction Conditions Outcome
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro group introduced at para positions
BrominationBr<sub>2</sub>/FeBr<sub>3</sub>, 50°C Bromine addition to methylphenyl ring

The electron-withdrawing sulfonyl group deactivates the 4-chlorophenyl ring, directing substituents to meta/para positions.

Coordination Chemistry

The glycinate moiety acts as a bidentate ligand, forming complexes with transition metals. For example:

  • Cobalt(II) Complex :
    Reaction with CoCl<sub>2</sub> and 1,10-phenanthroline yields a coordination compound with the formula [Co(C<sub>15</sub>H<sub>12</sub>ClNO<sub>4</sub>S)(phen)<sub>2</sub>]. This highlights its utility in metallodrug design.

Nucleophilic Substitution

The chlorine atom on the 4-chlorophenyl group is susceptible to nucleophilic displacement:

Nucleophile Product Catalyst
Methoxide (NaOMe)4-Methoxyphenyl derivativeCuI, DMF
Amines (e.g., piperazine)Bioconjugates with enhanced solubilityK<sub>2</sub>CO<sub>3</sub>, DMSO

Oxidation Reactions

The methylphenyl group undergoes oxidation to a carboxylic acid under strong oxidizing agents:

  • KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> : Converts the 3-methylphenyl group to a benzoic acid derivative, altering the compound’s electronic properties.

Comparative Reactivity Table

Reaction Type Key Functional Group Reactivity Rate Industrial Relevance
Ester hydrolysisMethyl esterHighDrug prodrug activation
Sulfonamide cleavageSulfonyl groupModerateFragment-based drug discovery
Aromatic substitutionChlorophenyl ringLowStructural diversification

Mechanistic Insights

  • Sulfonamide Stability : The –SO<sub>2</sub>– group stabilizes negative charge during hydrolysis, accelerating cleavage under basic conditions.

  • Steric Effects : Bulky 3-methylphenyl group hinders nucleophilic attack at the glycinate nitrogen, favoring ester hydrolysis over amine alkylation.

Scientific Research Applications

Pharmaceutical Applications

1. Medicinal Chemistry:
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate shows promise as a potential drug candidate due to its structural similarity to known pharmacological agents. The presence of the chlorinated phenyl ring may enhance its binding affinity to biological targets, making it suitable for further investigation in drug design.

2. Anti-inflammatory Agents:
Research indicates that compounds with similar structures can act as cyclooxygenase-2 inhibitors, which are crucial in managing inflammatory diseases. The sulfonamide group is known for its role in modulating inflammatory pathways, suggesting that this compound could be developed for therapeutic use against conditions like arthritis or cancer-related inflammation .

3. Anticancer Research:
Due to its ability to interact with specific biomolecules, there is potential for this compound to be explored in anticancer therapies. Studies focusing on its mechanism of action could reveal insights into how it inhibits tumor growth or induces apoptosis in cancer cells.

Agrochemical Applications

1. Herbicides and Pesticides:
The unique chemical structure allows for the exploration of this compound as a potential herbicide or pesticide. Its sulfonamide moiety can enhance the bioactivity against various pests and weeds, making it a candidate for agrochemical formulations.

2. Environmental Impact Studies:
Given the increasing concern over agrochemical runoff and its effects on ecosystems, research into the degradation products of this compound can help assess its environmental safety and persistence in soil and water systems .

Synthetic Chemistry Applications

1. Building Block for Synthesis:
The compound can serve as a versatile building block in organic synthesis due to its functional groups, allowing for the creation of more complex molecules through various reactions such as nucleophilic substitutions or coupling reactions .

2. Reaction Mechanisms:
Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies that leverage its unique reactivity profiles .

Case Study 1: Synthesis and Biological Evaluation

In a recent study, researchers synthesized this compound and evaluated its biological activity against several cancer cell lines. The results indicated significant cytotoxic effects, warranting further exploration into its potential as an anticancer agent.

Case Study 2: Environmental Assessment

Another study focused on assessing the environmental persistence of this compound in agricultural runoff. The findings revealed that while it degraded over time, certain metabolites exhibited prolonged environmental stability, raising concerns about their ecological impact .

Mechanism of Action

The mechanism of action of methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The compound’s structure allows it to fit into active sites of enzymes, blocking their function and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate and its analogs:

Compound Name Substituents on Aromatic Rings Sulfonyl Group Functional Group Molecular Weight (g/mol) Key Differences
Target Compound 4-Chlorophenyl, 3-methylphenyl 4-Chlorophenylsulfonyl Ester ~383.84 (calculated) Reference compound for comparison.
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate 3-Chloro-4-fluorophenyl Phenylsulfonyl Ester 387.79 Fluorine introduces stronger electron-withdrawing effects; altered steric profile.
N-(3-Chlorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide 3-Chlorophenyl, 4-fluorophenyl 4-Fluorophenylsulfonyl Amide 411.87 Amide group increases hydrogen-bonding potential; methyl on sulfonamide nitrogen enhances lipophilicity.
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3-Chloro-4-methoxyphenyl, 4-methylphenyl 4-Methylphenylsulfonyl Ester 383.84 Methoxy group improves solubility; 4-methylphenyl reduces steric hindrance vs. 3-methylphenyl.
Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate 3,4-Dimethoxyphenyl, 4-methylphenyl 4-Methylphenylsulfonyl Ester 399.87 Dimethoxy groups significantly enhance electron-donating effects and polarity.

Electronic and Steric Effects

  • In contrast, analogs with fluorine (e.g., ) exhibit stronger inductive effects but reduced steric bulk.
  • Electron-Donating Groups : Methoxy-substituted analogs (e.g., ) demonstrate improved solubility in polar solvents, whereas methyl groups (e.g., 3-methylphenyl in the target) balance lipophilicity and steric accessibility.

Functional Group Impact: Ester vs. Amide

  • Esters (e.g., target compound, ): Prone to hydrolysis under acidic/basic conditions, making them suitable prodrug candidates.
  • Amides (e.g., ): Greater metabolic stability and hydrogen-bonding capacity, often preferred in drug design for enhanced target binding.

Research Implications

Structural modifications in these compounds correlate with:

  • Solubility : Methoxy groups () improve aqueous solubility, critical for bioavailability.
  • Reactivity : Electron-withdrawing substituents (Cl, F) enhance electrophilicity, favoring nucleophilic attack in synthetic pathways.
  • Biological Interactions : Amide derivatives () may exhibit stronger target binding due to hydrogen-bonding interactions.

Biological Activity

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a sulfonyl group attached to a glycine moiety, with additional aromatic groups that influence its pharmacological properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Molecular Formula: C₁₅H₁₄ClN₂O₄S
Molecular Weight: Approximately 339.79 g/mol

The presence of the chlorinated phenyl group and the sulfonyl functionality is crucial for its biological activity. These structural features are associated with enhanced interactions with biomolecules, potentially leading to various therapeutic effects.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In studies evaluating similar compounds, moderate to strong activity was observed against pathogenic bacteria such as Salmonella typhi and Bacillus subtilis . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various biological processes:

  • Acetylcholinesterase (AChE) Inhibition: Compounds structurally related to this compound have demonstrated strong inhibitory effects on AChE, which is crucial for neurotransmission . This activity could have implications for treating neurodegenerative diseases.
  • Urease Inhibition: Similar compounds have been reported to exhibit strong urease inhibitory activity, with some achieving IC₅₀ values significantly lower than standard reference compounds . Urease inhibitors are valuable in managing conditions like urease-related infections and certain types of kidney stones.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Protein Binding: The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant for enzyme inhibitors like AChE and urease.
  • Cellular Pathways: The compound may affect various cellular pathways, leading to altered physiological responses. Further studies are needed to elucidate these pathways and their implications for therapeutic use.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique Features
Methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinateC₁₆H₁₆ClNO₄SContains an additional chlorine atom which may enhance reactivity.
Methyl N-[(4-methylphenyl)sulfonyl]glycinateC₁₅H₁₄N₂O₄SLacks the chlorinated phenyl group; may exhibit different biological activities.
Methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-isopropylphenyl)glycinateC₁₆H₁₆ClNO₄SFeatures an isopropyl group that could influence lipophilicity and metabolic stability.

Case Studies and Research Findings

  • Antibacterial Screening: A study conducted on synthesized sulfonamide derivatives revealed that several compounds exhibited notable antibacterial activity against multiple strains, including Bacillus subtilis. The structure-activity relationship highlighted the importance of the sulfonamide group in conferring antibacterial properties .
  • Enzyme Inhibition Studies: Another investigation focused on the enzyme inhibitory potential of related compounds found significant AChE inhibition, suggesting that modifications in the sulfonamide structure could enhance pharmacological efficacy .
  • Pharmacological Evaluation: The pharmacological behavior of this compound was evaluated alongside other derivatives, demonstrating its potential as a candidate for further drug development aimed at neurological disorders and bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycinate, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves sequential sulfonylation and glycinate coupling. Starting materials include 4-chlorobenzenesulfonyl chloride, 3-methylaniline, and methyl glycinate. Key steps:

  • Sulfonylation : React 3-methylaniline with 4-chlorobenzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base (0–5°C, 4–6 hrs) .

  • Glycinate coupling : Use EDC/HOBt or DCC as coupling agents in dry DMF under nitrogen (room temperature, 12–24 hrs) .

  • Optimization : Monitor reaction progress via TLC/HPLC. Adjust solvent polarity (e.g., acetonitrile vs. THF) and catalyst loading (e.g., 1.2–1.5 eq) to improve yields (typically 60–75%) .

    Table 1 : Reaction Yield Optimization

    SolventCatalyst (eq)Temperature (°C)Yield (%)
    DCMEDC (1.2)2565
    AcetonitrileDCC (1.5)3072
    THFHOBt (1.0)2558

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Structural characterization :

  • NMR : ¹H/¹³C NMR to confirm sulfonamide (-SO₂-N-) and glycinate ester (-COOCH₃) linkages. Key signals: δ 3.7 ppm (ester -OCH₃), δ 7.2–7.8 ppm (aromatic protons) .
  • HRMS : Exact mass verification (e.g., m/z calculated for C₁₆H₁₅ClNO₄S: 360.0465) .
    • Purity analysis : HPLC with UV detection (λ = 254 nm, C18 column, 70:30 acetonitrile/water) to achieve ≥95% purity .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial : Moderate activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via membrane disruption, validated via broth microdilution assays .
  • Anti-inflammatory : Cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 18 µM) in RAW 264.7 macrophage models, measured via prostaglandin E₂ ELISA .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s COX-2 inhibition selectivity over COX-1?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR) vs. COX-1 (PDB: 3N8X). Key residues: Arg120 (COX-2) for sulfonamide binding .
  • Enzyme kinetics : Competitive inhibition assays with arachidonic acid; calculate Kᵢ values via Lineweaver-Burk plots .
    • Validation : Cross-check with siRNA-mediated COX-2 knockdown in cellular assays to confirm target specificity .

Q. How can contradictory data on synthesis yields (e.g., 60% vs. 75%) be resolved?

  • Root-cause analysis :

  • Impurity profiling : LC-MS to identify side products (e.g., unreacted glycinate ester or sulfonamide intermediates) .
  • Replication : Standardize anhydrous conditions (e.g., molecular sieves) and inert atmosphere (N₂/Ar) to minimize hydrolysis .

Q. What structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Key modifications :

  • Phenyl substituents : Electron-withdrawing groups (e.g., -NO₂ at para position) improve COX-2 inhibition (IC₅₀ reduced to 12 µM) .

  • Sulfonamide vs. sulfonylurea : Replace sulfonamide with sulfonylurea to enhance solubility (logP reduced from 3.2 to 2.5) .

    Table 2 : SAR of Structural Analogs

    Analog StructureBioactivity (IC₅₀, COX-2)logP
    4-NO₂ phenyl variant12 µM3.0
    Sulfonylurea variant25 µM2.5
    3-Methylphenyl (parent)18 µM3.2

Q. Which orthogonal methods validate the compound’s stability under physiological conditions?

  • Stress testing :

  • pH stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hrs; analyze via HPLC .
  • Thermal degradation : TGA/DSC to assess decomposition onset (typically >200°C) .

Q. How can computational models predict metabolite formation and toxicity?

  • In silico tools :

  • ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: O-demethylation) .
  • Toxicity profiling : ProTox-II for hepatotoxicity alerts (e.g., mitochondrial dysfunction) .

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